Several approaches to synthesizing 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives have been described in the literature. A common method involves the reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with various alkylating agents to introduce substituents at the N1 and N3 positions. For example, the reaction with methyl iodide yields 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [].
Further functionalization of the core structure can be achieved through reactions like N-acylation []. For instance, reacting with acetyl chloride can introduce an acetyl group at the N1 position. These synthetic strategies allow for the generation of diverse derivatives with potentially enhanced or modified biological properties.
The molecular structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives has been investigated using techniques like X-ray crystallography. These studies reveal that the imidazo[4,5-b]pyridine ring system generally adopts a planar conformation. The planarity arises from the conjugation within the aromatic system [, , , , , ].
Substituents on the ring system can influence the overall conformation. For instance, while the core ring system remains planar, the orientation of substituents like phenyl rings can vary depending on steric factors and crystal packing forces [, ].
For instance, the compound MK-0974, which contains the 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold, acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist [, ]. This suggests that the mechanism of action involves binding to the CGRP receptor and blocking the action of CGRP, a neuropeptide involved in migraine headaches.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: